5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one
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Overview
Description
5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one is a synthetic organic compound with the molecular formula C₁₀H₈FNO It is characterized by a fused ring system that includes an indene and an azetidinone moiety, with a fluorine atom attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and the fused ring system contribute to its binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]fluorene: Shares a similar indene-based structure but lacks the azetidinone ring and fluorine atom.
Fluoroindene derivatives: Compounds with a fluorine atom attached to an indene ring but differing in other substituents or ring systems.
Azetidinone derivatives: Compounds containing the azetidinone ring but with different substituents or fused ring systems.
Uniqueness
5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one is unique due to the combination of its indene and azetidinone moieties, along with the presence of a fluorine atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H8FNO |
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Molecular Weight |
177.17 g/mol |
IUPAC Name |
5-fluoro-1,2a,3,7b-tetrahydroindeno[1,2-b]azet-2-one |
InChI |
InChI=1S/C10H8FNO/c11-6-1-2-7-5(3-6)4-8-9(7)12-10(8)13/h1-3,8-9H,4H2,(H,12,13) |
InChI Key |
QUTXHPZNSGQSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=C1C=C(C=C3)F)NC2=O |
Origin of Product |
United States |
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